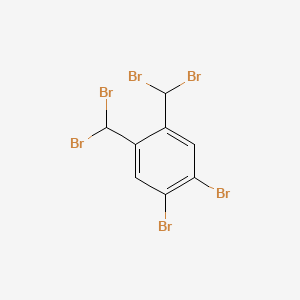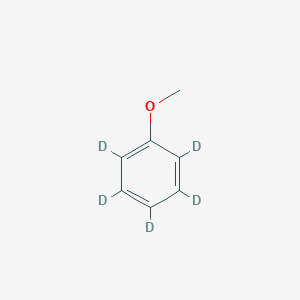
Methoxy(benzol-d5)
Übersicht
Beschreibung
Methoxy(benzene-d5), also known as deuterated anisole, is an organic compound with the formula C6D5OCH3. It is a colorless liquid with a smell reminiscent of anise seed. This compound is a deuterated form of methoxybenzene (anisole), where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen, making Methoxy(benzene-d5) useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Methoxy(benzene-d5) is widely used in scientific research due to its deuterium labeling. Some key applications include:
NMR Spectroscopy: Used as a solvent and internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: Used in metabolic studies to trace the pathways of organic compounds in biological systems.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs to improve metabolic stability and reduce drug-drug interactions.
Environmental Research: Used to study the degradation pathways of organic pollutants.
Wirkmechanismus
Target of Action
Methoxy(benzene-d5), also known as anisole, primarily targets the aromatic ring in organic compounds . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .
Mode of Action
The mode of action of Methoxy(benzene-d5) involves electrophilic aromatic substitution reactions . The methoxy group enhances the nucleophilicity of the benzene ring, rendering it more electron-rich . This increased electron density speeds up the reaction with electrophiles .
Biochemical Pathways
The biochemical pathways affected by Methoxy(benzene-d5) involve the substitution reactions of the benzene ring . The methoxy group influences the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group . This results in the activation or deactivation of the benzene ring towards electrophilic substitution .
Result of Action
The result of Methoxy(benzene-d5)'s action is the formation of new compounds through electrophilic aromatic substitution reactions . For example, anisole reacts with acetic anhydride to give 4-methoxyacetophenone .
Action Environment
The action of Methoxy(benzene-d5) can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substituents on the benzene ring, the type of electrophile involved, and the reaction conditions such as temperature and pressure .
Biochemische Analyse
Biochemical Properties
Methoxy(benzene-d5) plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic substances. The methoxy group in Methoxy(benzene-d5) can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, leading to the formation of phenolic compounds. These interactions are crucial for understanding the metabolic fate of Methoxy(benzene-d5) and its derivatives .
Cellular Effects
Methoxy(benzene-d5) influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The methoxy group in Methoxy(benzene-d5) acts as an electron-donating group, which can enhance the nucleophilicity of the aromatic ring, making it more reactive in electrophilic aromatic substitution reactions . This reactivity can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. Additionally, Methoxy(benzene-d5) can interact with cell membrane components, potentially altering membrane fluidity and permeability .
Molecular Mechanism
The molecular mechanism of Methoxy(benzene-d5) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The methoxy group in Methoxy(benzene-d5) is known to participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins. These interactions can lead to conformational changes in proteins, affecting their activity. For instance, Methoxy(benzene-d5) can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methoxy(benzene-d5) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Over time, the degradation products of Methoxy(benzene-d5) can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Methoxy(benzene-d5) can result in changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of Methoxy(benzene-d5) vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal toxic or adverse effects. At higher doses, Methoxy(benzene-d5) can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of reactive metabolites formed during the oxidative metabolism of Methoxy(benzene-d5) by cytochrome P450 enzymes . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent.
Metabolic Pathways
Methoxy(benzene-d5) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes O-demethylation to form phenolic metabolites, which can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . These metabolic pathways are crucial for the detoxification and elimination of Methoxy(benzene-d5) from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Methoxy(benzene-d5) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which facilitate its uptake and distribution. For instance, Methoxy(benzene-d5) can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues . Within cells, the compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of Methoxy(benzene-d5) is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it can interact with various proteins and lipids. Methoxy(benzene-d5) can also be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations can affect the activity and function of Methoxy(benzene-d5), influencing its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxy(benzene-d5) can be synthesized through the Williamson ether synthesis. In this method, sodium phenoxide (C6D5ONa) is reacted with a methyl halide (CH3X) to yield Methoxy(benzene-d5) (C6D5OCH3). The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of Methoxy(benzene-d5) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated benzene (C6D6) as a starting material, which is first converted to sodium phenoxide (C6D5ONa) and then methylated using methyl chloride (CH3Cl) or dimethyl sulfate ((CH3O)2SO2). The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methoxy(benzene-d5) undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group is an electron-donating group, making the benzene ring more reactive towards electrophiles. Common EAS reactions include nitration, halogenation, and sulfonation.
Oxidation: Methoxy(benzene-d5) can be oxidized to form phenol derivatives.
Reduction: The methoxy group can be reduced under specific conditions to yield benzene derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nitration: Produces nitroanisole derivatives.
Halogenation: Produces halogenated anisole derivatives.
Oxidation: Produces phenol derivatives.
Reduction: Produces benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Methoxy(benzene-d5) can be compared with other deuterated aromatic compounds such as:
Benzene-d6 (C6D6): Used as a solvent in NMR spectroscopy.
Toluene-d8 (C6D5CD3): Used in NMR spectroscopy and as a deuterated solvent.
Ethylbenzene-d10 (C6D5CD2CD3): Used in NMR spectroscopy and isotope labeling studies.
Uniqueness: Methoxy(benzene-d5) is unique due to the presence of both a methoxy group and deuterium atoms, making it particularly useful in studies where both electronic effects and isotope labeling are important. Its electron-donating methoxy group enhances reactivity in electrophilic aromatic substitution reactions, while the deuterium atoms provide distinct NMR signals for detailed structural analysis.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480547 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50629-14-6 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50629-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
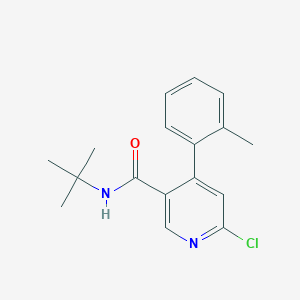







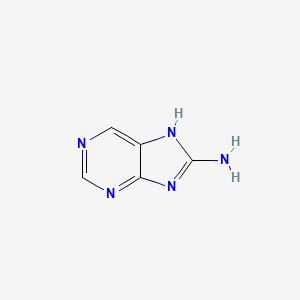

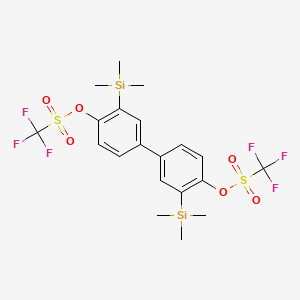

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)
